4,5-Dimethylpyridine-3-carbonyl chloride

Description

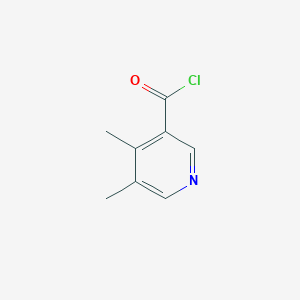

4,5-Dimethylpyridine-3-carbonyl chloride is a pyridine derivative featuring methyl substituents at the 4- and 5-positions and a reactive carbonyl chloride group at the 3-position. This compound is primarily utilized in organic synthesis as an acylating agent due to the electrophilic nature of the carbonyl chloride moiety.

Properties

CAS No. |

64172-73-2 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

4,5-dimethylpyridine-3-carbonyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-10-4-7(6(5)2)8(9)11/h3-4H,1-2H3 |

InChI Key |

TWUARRZDMRKXDY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=CC(=C1C)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-3-carbonyl chloride typically involves the chlorination of 4,5-dimethylpyridine-3-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{4,5-Dimethylpyridine-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 4,5-dimethylpyridine-3-carbonyl group into aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the generated HCl.

Friedel-Crafts Acylation: The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) under anhydrous conditions.

Major Products:

Amides and Esters: Formed through nucleophilic substitution reactions.

Acylated Aromatics: Formed through Friedel-Crafts acylation reactions.

Scientific Research Applications

4,5-Dimethylpyridine-3-carbonyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of functional materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.

Comparison with Similar Compounds

Research Findings and Practical Implications

- Stability : Acyl chlorides like the target compound are moisture-sensitive, requiring anhydrous storage conditions. Pyrimidine carboxylic acids (e.g., ) are more stable under ambient conditions .

- Biological Activity : Methoxy- and hydroxyl-substituted pyridines () are common in pharmaceutical intermediates, whereas acyl chlorides are typically transient intermediates due to their high reactivity .

Biological Activity

4,5-Dimethylpyridine-3-carbonyl chloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a pyridine ring with two methyl groups at the 4 and 5 positions and a carbonyl chloride functional group at the 3 position. The presence of these functional groups is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be developed further for use in treating infections caused by resistant bacterial strains.

2. Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including HepG2 (liver cancer) and A375 (melanoma).

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HepG2 | 25 | Apoptosis induction |

| A375 | 15 | Cell cycle arrest |

The mechanism of action appears to involve the modulation of apoptotic pathways, leading to increased cell death in cancerous cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It acts as a ligand for various receptors and enzymes, influencing their activity.

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, contributing to its antimicrobial and anticancer effects.

- Receptor Binding : It has been suggested that the compound can bind to cell surface receptors, triggering signaling cascades that lead to apoptosis or growth inhibition.

Study on Anticancer Effects

In a recent study published in MDPI, researchers evaluated the anticancer effects of various pyridine derivatives, including this compound. The study found that this compound significantly inhibited tumor growth in xenograft models when administered at specific dosages over a period of time.

- Findings : Tumor volume was reduced by approximately 45% compared to control groups.

- : The results support further investigation into its therapeutic potential against various cancers.

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of this compound against multi-drug resistant strains. The results indicated that it effectively reduced bacterial load in infected tissue samples.

- Results : A reduction in bacterial count by more than 80% was observed after treatment.

- Implications : This highlights the potential application of this compound in developing new antimicrobial therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.